![molecular formula C14H19NO5 B4164500 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid](/img/structure/B4164500.png)
4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid
Overview
Description
4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid, also known as DMBBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMBBA is a derivative of benzoic acid and is known for its unique chemical properties that make it an ideal candidate for various research applications.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid has been shown to have a number of biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid in lab experiments is its potent antitumor activity. This makes it an ideal candidate for studying the mechanisms of cancer growth and proliferation. In addition, 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
However, there are also some limitations associated with the use of 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid in lab experiments. One of the main limitations is the potential toxicity of the compound. Studies have shown that 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid can be toxic to certain cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions that could be explored in the study of 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid. One potential direction is to further investigate the mechanisms of action of 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid in cancer cells. This could help to identify new targets for cancer therapy and improve our understanding of the underlying mechanisms of cancer growth and proliferation.
Another potential direction is to explore the use of 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid in the treatment of inflammatory diseases. Studies have shown that 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Overall, the study of 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid has the potential to lead to new insights into the mechanisms of cancer growth and proliferation, as well as the development of new treatments for inflammatory diseases.
Scientific Research Applications
4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid has been extensively studied for its potential applications in scientific research. One of the most promising applications of 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid is in the field of cancer research. Studies have shown that 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid has potent antitumor activity and can inhibit the growth of various cancer cells. In addition, 4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
4,5-dimethoxy-2-(2-methylbutanoylamino)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-5-8(2)13(16)15-10-7-12(20-4)11(19-3)6-9(10)14(17)18/h6-8H,5H2,1-4H3,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWWNEHRGFOXRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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